molecular formula C8H7BrOS B13548480 4-(4-Bromothiophen-2-yl)but-3-en-2-one

4-(4-Bromothiophen-2-yl)but-3-en-2-one

Cat. No.: B13548480
M. Wt: 231.11 g/mol
InChI Key: QCTSATJGUGASHL-NSCUHMNNSA-N
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Description

4-(4-Bromothiophen-2-yl)but-3-en-2-one is an organic compound that features a bromine atom attached to a thiophene ring, which is further connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves the reaction of 4-bromothiophene with a suitable butenone precursor under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling, where 4-bromothiophene is reacted with a butenone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)but-3-en-2-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-Bromothiophene: Lacks the butenone moiety, making it less complex.

    4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: More complex structure with additional functional groups.

Uniqueness

4-(4-Bromothiophen-2-yl)but-3-en-2-one is unique due to the presence of both a bromothiophene and a butenone moiety, which imparts distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

(E)-4-(4-bromothiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C8H7BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h2-5H,1H3/b3-2+

InChI Key

QCTSATJGUGASHL-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CS1)Br

Canonical SMILES

CC(=O)C=CC1=CC(=CS1)Br

Origin of Product

United States

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